5-Nitrothiophene-2-carbonitrile

Beschreibung

Contextualization of Thiophene (B33073) Derivatives in Modern Chemical Research

Thiophene, a five-membered heterocyclic aromatic ring containing a sulfur atom, and its derivatives are cornerstones of modern chemical research. nih.govbohrium.comnih.goveprajournals.com They are integral components in a vast array of pharmacologically active compounds and advanced materials. nih.govnih.govresearchgate.net The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov This is attributed to its ability to modulate physicochemical properties such as solubility and drug-receptor interactions. nih.gov Beyond pharmaceuticals, thiophene-based materials are crucial in the development of organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), owing to their robust chemical nature and versatile functional properties. nih.govresearchgate.net

Significance of Nitrile and Nitro Functional Groups in Heterocyclic Systems

The presence of both nitrile (–C≡N) and nitro (–NO₂) functional groups on a heterocyclic system like thiophene profoundly influences its chemical behavior. libretexts.orgwikipedia.org The nitrile group is strongly polar and electron-withdrawing, participating in a variety of nucleophilic addition and substitution reactions. wikipedia.orgopenstax.org It can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for the synthesis of other nitrogen-containing heterocycles. openstax.orgquinoline-thiophene.com

The nitro group is also a powerful electron-withdrawing group, a characteristic that stems from the resonance between its two equivalent oxygen atoms. libretexts.orglibretexts.org This property significantly impacts the electron density distribution of the aromatic ring to which it is attached, influencing its reactivity in electrophilic and nucleophilic substitution reactions. quinoline-thiophene.com In medicinal chemistry, the nitro group can be a key pharmacophore, with its biological activity often linked to its reduction under hypoxic conditions. researchgate.net

Rationale for Dedicated Research on 5-Nitrothiophene-2-carbonitrile Investigations

The specific arrangement of the nitro and nitrile groups on the thiophene ring in this compound creates a molecule with significant potential as a versatile building block in organic synthesis. The strong electron-withdrawing nature of both substituents activates the thiophene ring for certain reactions and provides multiple sites for chemical modification. quinoline-thiophene.com This makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals, materials science, and agrochemicals. quinoline-thiophene.com Researchers are particularly interested in exploring how the interplay between the thiophene core, the nitro group, and the nitrile group can be harnessed to create novel compounds with tailored properties. quinoline-thiophene.comnih.govnih.gov

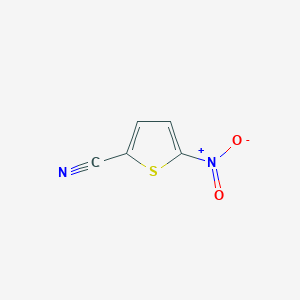

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitrothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYONFCGDKAMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333957 | |

| Record name | 5-Nitrothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16689-02-4 | |

| Record name | 5-Nitrothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-2-thiophenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity and Mechanistic Pathways

Nucleophilic and Electrophilic Transformations of the Thiophene (B33073) Ring

The presence of the strongly electron-withdrawing nitro group significantly influences the reactivity of the thiophene ring, making it susceptible to nucleophilic attack.

The nitro group in 5-nitrothiophene-2-carbonitrile is a key player in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Due to its powerful electron-withdrawing nature, it activates the thiophene ring, making the carbon atom to which it is attached electrophilic and thus a prime target for nucleophiles. libretexts.orgyoutube.com This activation is a critical factor in the synthetic utility of the compound.

The general mechanism for SNAr reactions involves the initial attack of a nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of the nitro group ortho or para to the site of nucleophilic attack is crucial for stabilizing this intermediate through resonance. libretexts.org Subsequently, the leaving group, in this case, the nitro group, is expelled, leading to the final substituted product. mdpi.com

Studies on related 2-substituted-5-nitrothiophenes have shown that they readily undergo SNAr reactions with various nucleophiles, including secondary amines like pyrrolidine, piperidine, and morpholine. The kinetics of these reactions are influenced by the nature of the nucleophile, the leaving group, and the solvent. In some instances, particularly with secondary amines, ring-opening reactions can compete with or even dominate over simple substitution, leading to the formation of nitrobutadienic structures.

The nitrile group (-C≡N) in this compound offers a range of synthetic possibilities through its characteristic reactions. quinoline-thiophene.com The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org

Key reactions involving the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 5-nitrothiophene-2-carboxylic acid. quinoline-thiophene.comchemistrysteps.com This transformation proceeds through an intermediate amide. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine. libretexts.orglibretexts.org A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which attacks the electrophilic carbon, ultimately forming an amine after a workup with water. libretexts.orglibretexts.orgchemistrysteps.com

Addition of Grignard Reagents: Reaction with Grignard reagents results in the formation of a ketone after hydrolysis of the intermediate imine salt. libretexts.orgchemistrysteps.com

These reactions highlight the nitrile group as a valuable handle for further molecular elaboration.

While the position bearing the nitro group is highly activated towards nucleophilic attack, the reactivity at other positions on the thiophene ring is also influenced by the electronic effects of both the nitro and nitrile substituents. The strong electron-withdrawing nature of these groups deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups can direct nucleophilic attack to other positions, although this is less common than substitution of the nitro group itself. Research on related nitrothiophenes indicates that the regioselectivity of such reactions can be influenced by the specific substituents present on the ring.

Reduction Chemistry of the Nitro Moiety

The reduction of the nitro group is a fundamental transformation of this compound, providing a gateway to a variety of amino-substituted thiophene derivatives.

The nitro group can be selectively reduced to an amino group (-NH₂) to produce 5-aminothiophene-2-carbonitrile. quinoline-thiophene.com This transformation is significant as it converts a strong electron-withdrawing group into a strong electron-donating group, thereby dramatically altering the electronic properties and reactivity of the thiophene ring. quinoline-thiophene.com The resulting aminothiophene is a versatile intermediate for the synthesis of various heterocyclic compounds and materials. quinoline-thiophene.comnih.gov

The reduction of a nitro group typically proceeds through a six-electron transfer, sequentially forming nitroso and hydroxylamino intermediates before yielding the final amine. nih.gov A variety of reducing agents can accomplish this transformation. masterorganicchemistry.comwikipedia.org

The choice of the catalytic system is crucial in determining the outcome of the reduction of the nitro group. Different catalysts and reaction conditions can lead to different products.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum on carbon, Raney nickel, or platinum(IV) oxide (PtO₂). masterorganicchemistry.comwikipedia.org It is a widely used and often highly efficient method.

Metal/Acid Systems: Combinations like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction. masterorganicchemistry.comscispace.com

Other Reagents: Other reagents like sodium hydrosulfite, sodium sulfide, and tin(II) chloride can also be used. wikipedia.org In some cases, sodium borohydride (B1222165) in conjunction with a catalyst like Pd/C can be effective. scispace.com

The chemoselectivity of the reduction is a key consideration, especially when other reducible functional groups, such as the nitrile group, are present. While the nitrile group can also be reduced, conditions can often be optimized to selectively reduce the nitro group. For instance, catalytic hydrogenation is a common method that can often selectively reduce a nitro group in the presence of a nitrile. sci-hub.st However, more powerful reducing agents like lithium aluminum hydride would likely reduce both functional groups. chemistrysteps.commasterorganicchemistry.com

Oxidation Chemistry of the Thiophene Ring and Substituents

The reactivity of the thiophene nucleus and its substituents in this compound is significantly influenced by the electron-withdrawing nature of both the nitro and cyano groups. While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the behavior of closely related 5-nitrothiophene derivatives provides valuable insights into the potential oxidative pathways.

The thiophene ring itself is generally susceptible to oxidation, which can lead to ring opening or the formation of sulfoxides and sulfones. However, the presence of strong deactivating groups like the nitro group at the C5 position makes the ring more resistant to oxidative degradation. Instead, the substituents on the ring often become the primary sites for oxidation.

A relevant example is the oxidation of 5-nitro-2-formyl-thiophene to 5-nitrothiophene-2-carboxylic acid. chemicalbook.com This conversion demonstrates that the formyl group at the C2 position can be selectively oxidized without disrupting the stable nitro-substituted thiophene ring. The reaction is typically carried out using an oxidizing agent like bromine in an acetic acid medium, buffered with sodium acetate (B1210297). The process involves heating the suspension to facilitate the reaction, which proceeds with high yield. chemicalbook.com This suggests that the nitrile group in this compound might undergo hydrolysis to a carboxylic acid under strong oxidative and hydrolytic conditions, although the nitrile group is generally more resistant to oxidation than a formyl group.

Table 1: Oxidation of 5-Nitro-2-formyl-thiophene to 5-Nitrothiophene-2-carboxylic acid chemicalbook.com

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Nitro-2-formyl-thiophene | Bromine, Sodium acetate, Acetic acid, Water | Heat to 70°C, then 1 hour at 80°C | 5-Nitrothiophene-2-carboxylic acid | 81% (pure product) |

Condensation and Cycloaddition Reactions Leading to Polycyclic Systems

The functional groups of this compound, particularly the activated carbon positions on the thiophene ring, allow it to participate in various condensation and cycloaddition reactions, which are pivotal for the synthesis of complex polycyclic heterocyclic systems.

Condensation Reactions: Condensation reactions involving derivatives of 5-nitrothiophene are a common strategy for building larger molecular frameworks. For instance, 5-nitrothiophene-2-carboxaldehyde (B54426) readily undergoes condensation with various amines and their derivatives. nih.gov A notable example is the reaction with thiosemicarbazides to form thiosemicarbazones, which are themselves important precursors for other heterocyclic rings. nih.gov Another key reaction is the condensation of 5-nitrothiophene-2-carboxylic acid hydrazide with aldehydes, such as 3-(2-nitro-5-furyl) acrolein, to produce complex molecules like nifurzide, which contains both nitrothiophene and nitrofuran moieties within a larger polycyclic structure. google.com These examples highlight the utility of the C2 substituent on the 5-nitrothiophene core as a handle for elaboration through condensation.

Cycloaddition Reactions: Cycloaddition reactions offer a powerful method for constructing cyclic and polycyclic compounds in a highly controlled manner. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The electron-deficient nature of the thiophene ring in this compound, due to the nitro and cyano groups, makes it a potential candidate for various cycloaddition pathways.

[4+2] Cycloadditions (Diels-Alder Type): While the thiophene ring can act as a diene in Diels-Alder reactions, its aromaticity often requires harsh conditions or highly reactive dienophiles. However, functionalized thiophenes can participate in such reactions, leading to bicyclic systems. wikipedia.orgyoutube.com

[3+2] Dipolar Cycloadditions: These reactions are effective for creating five-membered heterocyclic rings. libretexts.org For example, a nitrile oxide generated from a related furan (B31954) derivative has been shown to undergo [3+2] cycloaddition with alkenes. researchgate.net By analogy, if the cyano group of this compound were converted to a nitrile oxide, it could serve as a 1,3-dipole for the synthesis of isoxazole-fused thiophene systems.

[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions are key routes to four-membered rings. libretexts.orgnih.gov The reaction often involves an alkene and a reaction partner that can be activated by light or heat. nih.gov The electron-deficient character of the double bonds within the 5-nitrothiophene ring system could facilitate participation in such reactions with suitable electron-rich alkenes.

These cycloaddition strategies pave the way for synthesizing complex, stereochemically rich polycyclic molecules from thiophene-based starting materials. nih.govrsc.org

Kinetic and Thermodynamic Aspects of Chemical Reactions

The kinetics and thermodynamics of reactions involving this compound are governed by the electronic properties of its substituents and the inherent stability of the thiophene ring.

Thermodynamic Aspects: Thermochemical studies on related nitrothiophene derivatives provide insight into their stability. The standard molar enthalpies of formation (ΔfHm°) are key thermodynamic parameters. For instance, experimental studies on 2-acetyl-5-nitrothiophene (B1359909) and 5-nitro-2-thiophenecarboxaldehyde have determined their gaseous phase enthalpies of formation. researchgate.net This data is crucial for understanding the energy landscape of reactions involving these structures and for comparing the stabilizing or destabilizing effects of different functional groups on the thiophene ring. researchgate.net

Table 2: Standard Molar Enthalpies of Formation (ΔfHm°(g)) for Related Nitrothiophene Derivatives at 298.15 K researchgate.net

| Compound | ΔfHm° (g) / kJ·mol-1 |

|---|---|

| 2-Acetyl-5-nitrothiophene | -48.8 ± 1.6 |

| 5-Nitro-2-thiophenecarboxaldehyde | 4.4 ± 1.3 |

The negative enthalpy of formation for 2-acetyl-5-nitrothiophene suggests a degree of thermodynamic stability, while the positive value for the corresponding aldehyde indicates it is less stable in the gaseous phase. These values reflect the intricate balance of electronic effects within the molecules.

Kinetic Aspects: Kinetic studies quantify the rates of chemical reactions. For substituted thiophenes, the strong electron-withdrawing capacity of nitro and cyano groups significantly enhances the electrophilicity of the thiophene ring carbons. This makes them susceptible to nucleophilic attack.

A comprehensive kinetic study on the reactions of 3,5-dicyanothiophene with various amines has been used to determine its electrophilicity parameter (E) within the framework of the linear free energy relationship log k = sN(N + E). nih.gov This relationship correlates the second-order rate constant (k) with the nucleophilicity (N, sN) of the amine and the electrophilicity (E) of the thiophene. The study determined an electrophilicity parameter of E = -19.57 for the C-2 position of 3,5-dicyanothiophene. nih.gov

Although this study was not performed on this compound directly, the methodology and results are highly relevant. The presence of a nitro group in addition to a cyano group would be expected to render the C-2 and C-4 positions of this compound even more electrophilic than in 3,5-dicyanothiophene, leading to faster reaction rates with nucleophiles. Such kinetic analyses are fundamental to predicting reactivity and understanding reaction mechanisms. nih.gov

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations offer a detailed picture of the molecule's behavior at the atomic and electronic levels. Methods like Density Functional Theory (DFT) are instrumental in predicting its geometry, orbital energies, and electrostatic potential.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and ground state properties of many-body systems like atoms and molecules. sapub.orgyoutube.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for determining molecular geometries and energies. sapub.orgyoutube.com Functionals such as B3LYP, often paired with basis sets like 6-31G or cc-pVQZ, are commonly employed to perform geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. sapub.orgyoutube.comnih.govnih.gov

For this compound, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles to predict its most stable three-dimensional structure. While specific published data for the fully optimized geometry of this exact molecule is scarce, theoretical parameters can be reliably estimated by comparison with similar structures. researchgate.netnih.gov The results would detail the planarity of the thiophene ring and the orientation of the nitro and carbonitrile substituents.

Table 1: Representative Theoretical Geometric Parameters for Thiophene and Related Functional Groups This table presents typical bond lengths and angles for the core components of this compound, as derived from computational studies on analogous molecules.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-S (thiophene) | ~1.72 Å | Carbon-Sulfur bond length in the thiophene ring. |

| C=C (thiophene) | ~1.37 Å | Double bond length between carbon atoms in the thiophene ring. |

| C-C (thiophene) | ~1.44 Å | Single bond length between carbon atoms in the thiophene ring. |

| C-N (nitro group) | ~1.48 Å | Bond length between the thiophene ring carbon and the nitro group nitrogen. |

| N-O (nitro group) | ~1.23 Å | Bond length between the nitrogen and oxygen atoms of the nitro group. |

| C-C (nitrile group) | ~1.45 Å | Bond length between the thiophene ring carbon and the nitrile carbon. |

| C≡N (nitrile group) | ~1.16 Å | Triple bond length of the nitrile group. |

| ∠C-S-C (thiophene) | ~92.5° | Bond angle within the thiophene ring involving the sulfur atom. |

| ∠O-N-O (nitro group) | ~124.0° | Bond angle within the nitro group. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.compku.edu.cn Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. biomedres.usresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us A small gap suggests the molecule is more reactive and can be more easily polarized. biomedres.us DFT calculations are a standard method for computing HOMO and LUMO energies. nih.govstackexchange.comresearchgate.net For this compound, the electron-withdrawing nature of the nitro and nitrile groups is expected to lower the energy of the LUMO, resulting in a relatively small energy gap and indicating significant chemical reactivity.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Related Thiophene Derivatives This table shows examples of HOMO-LUMO energy values calculated for various thiophene compounds using DFT methods, providing insight into the expected electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Thiophene Oligomer (n=1) | -6.32 | -0.95 | 5.37 | DFT/B3LYP/6-31G(d) researchgate.net |

| Thiophene Oligomer (n=2) | -5.71 | -1.63 | 4.08 | DFT/B3LYP/6-31G(d) researchgate.net |

| Naproxen | -6.52 | -2.05 | 4.47 | DFT/B3LYP/6-31g+(d,p) biomedres.us |

| Thia researchgate.nethelicene | -5.65 | -1.85 | 3.80 | B3LYP/ωB97XD nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, an MEP analysis would reveal a high electron density (red regions) around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, due to the high electronegativity of these atoms. researchgate.net These areas represent the primary sites for interacting with electrophiles. Conversely, the regions around the hydrogen atoms on the thiophene ring would exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack. The MEP map provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from FMO analysis.

Computational methods can accurately predict spectroscopic signatures, which are essential for compound characterization. Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to assign specific absorption bands to particular molecular motions. nih.govarxiv.orgnih.gov For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, the C≡N stretching of the nitrile group, and various C-H and C-C stretching and bending modes of the thiophene ring. An experimental gas-phase IR spectrum is available in the NIST WebBook, which can be compared with theoretical predictions. nist.gov

Electronic transitions, typically observed in UV-visible spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations identify the energies of electronic excitations, most commonly the transition from the HOMO to the LUMO. For this compound, the presence of the thiophene ring and the nitro and nitrile chromophores would likely result in π→π* and n→π* transitions, which are responsible for its absorption of UV or visible light.

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling techniques like docking are used to simulate how a molecule might interact with larger biological systems, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. researchgate.netmdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the strength of the interaction, with more negative scores indicating stronger binding. researchgate.netrawdatalibrary.net

While no specific molecular docking studies for this compound have been published, research on structurally related thiophene and nitro-containing compounds demonstrates their potential as enzyme inhibitors. researchgate.netmdpi.comrawdatalibrary.net For instance, various thiophene derivatives have been docked against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX) enzymes, showing good binding affinities. researchgate.netmdpi.comrawdatalibrary.net These studies suggest that this compound could be a candidate for similar inhibitory activity, with its functional groups potentially forming key hydrogen bonds and hydrophobic interactions within an enzyme's active site.

Table 3: Example Docking Scores for Related Thiophene and Nitrile Derivatives Against Various Protein Targets This table presents results from molecular docking studies on compounds structurally related to this compound, illustrating the potential application and expected range of binding affinities.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Thiophene-pyrazole carboxamide | Acetylcholinesterase (AChE) | -9.3 | researchgate.netrawdatalibrary.net |

| Thiophene-pyrazole carboxamide | Butyrylcholinesterase (BChE) | -9.4 | researchgate.netrawdatalibrary.net |

| 2-(trimethoxyphenyl)-thiazole (with CN group) | Cyclooxygenase-2 (COX-2) | -9.02 | mdpi.com |

| Pyrimidine derivative (with CN group) | Cyclin-dependent kinase 2 (1HCK) | -7.7 | nih.gov |

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug discovery and materials science, MD simulations can provide valuable insights into the binding stability of a ligand, such as this compound, within the active site of a biological target or within a crystal lattice. While specific MD simulation studies on the binding of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential interactions.

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a solvated protein binding pocket or a crystal unit cell. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the dynamic evolution of the system. Key parameters that can be analyzed from these simulations to assess binding stability include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the ligand's atomic positions from a reference structure over the course of the simulation. A stable binding pose is indicated by a low and fluctuating RMSD value, suggesting that the ligand remains in a consistent orientation within the binding site.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual atoms or residues around their average positions. This can highlight flexible regions of the ligand and the interacting parts of the binding partner, providing insights into the dynamics of the interaction.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and its binding partner are crucial for stability. MD simulations allow for the tracking of hydrogen bond lifetimes and occupancies, quantifying the strength and persistence of these interactions. For this compound, the nitro group and the cyano group are potential hydrogen bond acceptors.

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-receptor complex. These calculations provide a quantitative measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR study on a series of biologically active 2-nitrothiophenes has shown that their activity against bacteria such as Escherichia coli and Micrococcus luteus can be correlated with certain calculated molecular properties. Multi-linear regression analysis has suggested that there is a reasonable correlation between the experimental activity and calculated properties such as the Highest Occupied Molecular Orbital (HOMO) energies, the total atomic charges, and the ring angles at the heterocyclic sulfur atom. Conversely, no significant correlation was found with calculated solvation energies or dipole moments.

The presence and position of additional substituents on the thiophene ring have a significant impact on the activity. For instance, the presence of an additional nitro group at the 3-position of the ring has a notable effect. Based on derived QSAR equations, derivatives such as 2-chloro- or 2-bromo-3,5-dinitrothiophenes are predicted to exhibit the highest activity, while 2-nitrothiophene (B1581588) is predicted to be the least active. This is consistent with experimental observations.

For this compound, a QSAR model would likely consider descriptors related to its electronic properties, hydrophobicity, and steric features. The strong electron-withdrawing nature of both the nitro and cyano groups would significantly influence the electronic properties of the thiophene ring, which in turn could be a key determinant of its biological activity.

Table 1: Key Molecular Descriptors in QSAR Models of Nitrothiophenes

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Atomic Charges | Influences electrostatic interactions with biological targets. | |

| Steric | Molecular Volume/Surface Area | Affects the fit of the molecule into a binding site. |

| Ring Angle at Sulfur | Can influence the overall conformation and interaction geometry. | |

| Hydrophobic | LogP | Governs the partitioning of the molecule between aqueous and lipid environments. |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Chalcogen Bonds)

The intermolecular interactions of this compound are critical in determining its solid-state structure and its interactions with biological macromolecules. The molecule possesses several functional groups capable of participating in a variety of non-covalent interactions.

Hydrogen Bonding: The nitro group and the cyano group are both potential hydrogen bond acceptors. In a crystal structure or a biological binding pocket, these groups can interact with hydrogen bond donors such as hydroxyl (-OH) or amine (-NH) groups. Studies on related nitrothiophene derivatives, such as those derived from 5-nitrothiophene-2-carbaldehyde, have shown the importance of C-H···O hydrogen bonds in their crystal packing. In these structures, weak intermolecular C-H···O hydrogen bonds link the molecules into chains.

π–π Stacking: The aromatic thiophene ring can participate in π–π stacking interactions with other aromatic systems. In the crystal structures of some 5-nitrothiophene derivatives, weak π–π stacking interactions between the thiophene and benzene (B151609) rings contribute to the stabilization of the crystal lattice. The shortest intercentroid separation in these stacks is a key parameter to characterize the strength of these interactions.

Chalcogen Bonding: A less common but significant interaction is the chalcogen bond, which involves the sulfur atom of the thiophene ring acting as a chalcogen bond donor. The sulfur atom can interact with a nucleophilic region of another molecule, such as a lone pair on an oxygen or nitrogen atom. Theoretical studies on pyrimidine-5-carbonitrile derivatives containing a thiophene ring have highlighted the presence and importance of S···O chalcogen bonds in their crystal packing. These interactions, along with hydrogen bonds, can play a crucial role in the supramolecular assembly of these molecules. The strength and geometry of chalcogen bonds are influenced by the electronic environment of the sulfur atom, which in this compound is significantly affected by the electron-withdrawing nitro and cyano groups.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | C-H (thiophene ring) | O (nitro group), N (cyano group) | Directional interaction contributing to crystal packing and receptor binding. |

| π–π Stacking | Thiophene ring | Other aromatic rings | Non-directional interaction contributing to the stability of stacked structures. |

| Chalcogen Bond | S (thiophene ring) | Lone pair on O, N, or other nucleophiles | Directional interaction influencing molecular recognition and self-assembly. |

Mechanistic Studies of Organic Transformations via Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of organic reactions, including those involving this compound. Density Functional Theory (DFT) is a commonly employed method to calculate the geometries of reactants, transition states, and products, as well as the activation energies and reaction energies of a proposed reaction pathway.

For this compound, computational studies could elucidate the mechanisms of various transformations. For example, the nitro group can undergo reduction, a key activation step for the biological activity of many nitroaromatic compounds. DFT calculations can be used to model the stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. These studies can determine the relative energies of the intermediates and transition states, providing a detailed picture of the reduction process.

Furthermore, the cyano group can participate in reactions such as hydrolysis or cycloadditions. Computational studies can model the transition states for these reactions, helping to predict the reaction conditions required and the likely products. For instance, the mechanism of the conversion of a nitrile to an amide or a carboxylic acid can be investigated by calculating the energy profile for the acid- or base-catalyzed hydrolysis.

In the context of its synthesis, computational methods can be used to explore the mechanism of the final steps, such as the dehydration of an oxime to form the nitrile. For example, the synthesis of this compound can be achieved from (NZ)-N-[(5-nitrothiophen-2-yl)methylidene]hydroxylamine. Computational modeling can help to understand the role of the reagents and catalysts in this transformation by mapping out the reaction pathway with the lowest energy barrier.

Conclusion

5-Nitrothiophene-2-carbonitrile is a chemically significant compound due to the combined functionalities of its thiophene (B33073) core, nitro group, and nitrile group. Its versatile reactivity makes it a valuable intermediate in the synthesis of a wide range of molecules with potential applications in medicine, materials science, and agriculture. Continued research into the synthesis and reactivity of this compound is expected to yield further innovations in these fields.

Biomedical and Pharmacological Research Endeavors

Design and Synthesis of Bioactive 5-Nitrothiophene-2-carbonitrile Analogs

The journey from a lead compound to a viable drug candidate involves meticulous design and synthesis strategies aimed at optimizing its pharmacological profile.

A primary strategy for enhancing the therapeutic potential of 5-nitrothiophene derivatives is molecular hybridization. This approach involves combining the 5-nitrothiophene scaffold with other pharmacologically active moieties to create new hybrid molecules with potentially synergistic or enhanced effects. nih.gov For instance, the synthesis of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives is a result of this strategy, aiming to amplify anticancer activity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial in guiding these synthetic modifications. Research has shown that the 5-nitrothiophene group itself is often vital for retaining high biological activity. dur.ac.uk Modifications to other parts of the molecule, such as the substituents on an associated phenyl ring or the nature of a side chain, can significantly influence both potency and selectivity. dur.ac.ukmdpi.com For example, in a series of 5-nitrothiophene-2-carboxamides, introducing a methoxy (B1213986) (-OMe) or methyl (-Me) group at the 5-position of an attached phenyl ring resulted in a two-fold improvement in antileishmanial activity, highlighting how subtle changes can fine-tune biological effects. dur.ac.uk Similarly, in thiophene-based chalcone (B49325) analogs, structural optimization and bio-isosteric replacements are employed to enhance anticancer activity and selectivity. researchgate.net

Prodrugs are inactive or less active precursors that are converted into the active drug form within the body. nih.gov This strategy is employed to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of site-specific delivery. nih.govnih.gov For compounds like 5-nitrothiophene derivatives, a prodrug approach could enhance their therapeutic index.

Targeted prodrug design represents a sophisticated strategy for efficient and directed drug delivery. nih.gov This can involve designing the prodrug to be activated by specific enzymes that are overexpressed in tumor tissues. nih.gov For example, 5-aminolevulinic acid (ALA) is a clinically used prodrug that is converted to its active form, Protoporphyrin IX, and nanotechnology is being explored to amplify the effects of such prodrugs. nih.gov While specific prodrugs of this compound are not extensively detailed in the provided context, the general principles of prodrug design, such as improving pharmacokinetic profiles by modifying metabolic soft spots, are applicable. nih.gov

Investigations into Anticancer and Antitumor Modalities

A significant body of research is dedicated to evaluating the anticancer potential of 5-nitrothiophene derivatives. These studies explore their ability to kill cancer cells, halt their proliferation, and elucidate the underlying molecular mechanisms.

The cytotoxic and antiproliferative activities of 5-nitrothiophene analogs have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half, is a key metric in these evaluations.

In a study of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives, most of the synthesized compounds showed significant inhibitory activity against a panel of cancer cell lines. nih.govresearchgate.net The human promyelocytic leukemia cell line (HL-60) was found to be the most sensitive. nih.govresearchgate.net One of the most promising compounds from this series, designated LNN-05, exhibited IC50 values ranging from 0.5 to 1.9 µg/mL. nih.govresearchgate.net

Another novel thiophene (B33073) derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), displayed potent cytotoxicity against the Acute Lymphoblastic Leukemia (ALL) CCRF-CEM cell line at a low micromolar range. nih.govresearchgate.net

| Compound Series | Cell Line | Activity (IC50) | Reference |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones (LNN-05) | Various Cancer Cell Lines | 0.5 - 1.9 µg/mL | nih.gov, researchgate.net |

| Thiophene derivative (F8) | CCRF-CEM (Leukemia) | 2.89 µM (24h CC50) | nih.gov, researchgate.net |

| 5-Arylthieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | 9.1 nM and 28.0 nM | semanticscholar.org |

This table is interactive and can be sorted by clicking on the column headers.

Understanding how these compounds induce cancer cell death is critical for their development as therapeutic agents. Research indicates that many thiophene derivatives, including those from the 5-nitrothiophene scaffold, trigger apoptosis, or programmed cell death, in cancer cells.

Studies on the thiosemicarbazone derivative LNN-05 revealed that it induces morphological changes in chronic human myelocytic leukemia (K-562) cells that are characteristic of apoptosis. researchgate.net A key event in this process was the dose-dependent depolarization of the mitochondrial membrane. researchgate.net The mitochondrion plays a central role in the intrinsic pathway of apoptosis, and its depolarization can lead to the release of pro-apoptotic factors. nih.gov

Similarly, the thiophene derivative F8 was found to induce apoptosis in leukemia cells through the intrinsic pathway. nih.govresearchgate.net This was evidenced by several key observations:

Phosphatidylserine externalization : A hallmark of early apoptosis. researchgate.net

Mitochondrial depolarization : Indicating the involvement of the mitochondrial pathway. nih.govresearchgate.net

Caspase 3/7 activation : These are key executioner caspases that, once activated, dismantle the cell. nih.govnih.gov

The activation of caspases is a central feature of apoptosis. The process can be initiated through either the death receptor (extrinsic) pathway, which often involves caspase-8, or the mitochondrial (intrinsic) pathway, which typically involves caspase-9. nih.gov Both pathways converge on the activation of effector caspases like caspase-3 and caspase-7. nih.gov The research into 5-nitrothiophene derivatives points towards a significant role for the mitochondrial-mediated, caspase-dependent pathway in their anticancer effects. researchgate.netnih.gov

Structure-Activity Relationship (SAR) analysis helps to identify the chemical features of a molecule that are responsible for its biological activity. For 5-nitrothiophene derivatives, SAR studies provide a rational basis for designing more potent and selective anticancer agents. nih.gov

In the series of 5-nitro-thiophene-thiosemicarbazone derivatives, the nature of the substituent on the thiosemicarbazone moiety plays a crucial role in determining the anticancer potency. nih.govresearchgate.net The high activity of compounds like LNN-05 underscores the importance of the specific structural configuration of the entire molecule, not just the 5-nitrothiophene core. researchgate.net

For other classes of thiophene derivatives, SAR studies have revealed critical insights. For instance, in a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, substitutions at the second position were key to their antiproliferative activity against breast cancer cell lines like MCF-7. semanticscholar.org The presence of an N-phenethyl carboxamide was found to significantly enhance the antiproliferative activity of certain benzofuran (B130515) derivatives, a principle of molecular design that could be relevant to thiophene scaffolds as well. mdpi.com These studies collectively emphasize that while the 5-nitrothiophene scaffold is a promising starting point, systematic structural modifications are essential to optimize anticancer properties. dur.ac.ukmdpi.com

Antimicrobial and Antibacterial Spectrum and Mechanisms

The antimicrobial properties of 5-nitrothiophene derivatives have been a subject of scientific inquiry, focusing on their potential to combat a range of bacterial pathogens, including those resistant to multiple drugs.

Nitroaromatic compounds, including 5-nitrothiophene derivatives, are often prodrugs that require activation within the bacterial cell to exert their antimicrobial effects. This activation is typically mediated by bacterial nitroreductases. nih.govnih.govresearchgate.net In Escherichia coli, two key oxygen-insensitive nitroreductases, NfsA and NfsB, have been identified as being responsible for the reduction of nitroaromatic compounds. nih.govnih.gov These enzymes catalyze the reduction of the nitro group on the aromatic ring, a process that is crucial for the compound's bioactivity. nih.gov

Specifically, nitrothiophene carboxamides have been identified as prodrugs that are activated by the bacterial nitroreductases NfsA and NfsB in E. coli. nih.gov The reduction of the nitro group is a critical step that transforms the compound into a cytotoxic agent. nih.gov While the precise mechanism of activation for this compound has not been extensively detailed in available research, it is hypothesized to follow a similar pathway, where its nitro group is reduced by bacterial nitroreductases, leading to the generation of reactive nitrogen species that can damage cellular macromolecules such as DNA and proteins, ultimately resulting in bacterial cell death. The activity of these enzymes can be influenced by co-factors such as NADPH and NADH. researchgate.net

The rise of multi-drug resistant (MDR) bacteria presents a significant global health challenge, prompting research into novel antimicrobial agents. nih.govnih.govfrontiersin.org While specific data on the efficacy of this compound against MDR strains is limited, studies on related 5-nitrothiophene derivatives have shown promising results.

It is important to note that the efficacy of these compounds can vary significantly depending on the specific bacterial species and the nature of their resistance mechanisms.

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively transporting antimicrobial compounds out of the bacterial cell and reducing their intracellular concentration. nih.govmdpi.comresearchgate.netfrontiersin.org The ability of a compound to either evade or inhibit these pumps is a critical factor in its potential as an effective antimicrobial agent.

Research into nitrothiophene carboxamides has shown that structural modifications can be made to reduce their susceptibility to efflux by the AcrAB-TolC pump in E. coli, a major efflux system in Gram-negative bacteria. nih.gov By optimizing the chemical structure, it is possible to decrease the compound's binding to the efflux pump, thereby increasing its potency against wild-type bacteria. nih.gov

While there is no direct evidence in the reviewed literature to suggest that this compound actively modulates bacterial efflux pump systems, the findings from related compounds suggest that this is a viable strategy for enhancing the antibacterial efficacy of the 5-nitrothiophene scaffold. Further research is needed to determine if this compound itself can act as an efflux pump inhibitor or if it is a substrate for these pumps.

Research on Anti-Parasitic and Anti-Infective Potentials

Beyond their antibacterial properties, 5-nitrothiophene derivatives have been investigated for their potential against a variety of parasitic and infective agents.

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern in many parts of the world. conicet.gov.ar Several studies have highlighted the trypanocidal activity of 5-nitrothiophene derivatives. conicet.gov.arscielo.brmdpi.com These compounds have shown the ability to inhibit the growth of T. cruzi in vitro. conicet.gov.ar

While specific IC50 values for this compound against T. cruzi are not explicitly detailed in the available research, studies on analogous compounds provide valuable data. For instance, a study on 5-nitrothiophenes reported ID50 values ranging from 4.2 to 6.4 μM for some derivatives against the epimastigote form of the T. cruzi Tulahuen 2 strain. conicet.gov.ar Another study on synthetic nucleoside analogs identified compounds with IC50 values against T. cruzi ranging from 2.42 to 8.16 μM. nih.gov The activity of these compounds is often compared to the reference drug benznidazole. nih.gov

The table below summarizes the in vitro activity of some 5-nitrothiophene derivatives against Trypanosoma cruzi.

| Compound/Derivative | T. cruzi Strain | IC50/ID50 (μM) | Reference |

| 5-nitrothiophene derivative 11 | Tulahuen 2 | 4.2 | conicet.gov.ar |

| 5-unsubstituted analogue 12 | Tulahuen 2 | 6.4 | conicet.gov.ar |

| Synthetic nucleoside analogs | Tulahuen | 2.42 - 8.16 | nih.gov |

| Benznidazole (reference) | Tulahuen | 2.42 ± 0.16 | nih.gov |

This table presents data for related 5-nitrothiophene derivatives as specific data for this compound was not available in the searched literature.

Malaria, caused by Plasmodium parasites, remains a major global health issue, and the development of new antimalarial drugs is a priority. nih.gov While the antimalarial potential of the broader class of thiophene derivatives has been explored, specific research on this compound is very limited in the public domain.

A study on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, which included 5-nitrothiophene analogs, showed activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. nih.gov One derivative, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g), exhibited an IC50 of 0.28 μM against the 3D7 strain. nih.gov This highlights the potential of the 5-nitrothiophene scaffold in antimalarial drug discovery.

However, comprehensive screening and optimization studies specifically focused on this compound are not available in the reviewed literature. Further research is necessary to determine its efficacy and potential as an antimalarial agent.

Enzyme Inhibitory Activity Profiling of this compound and Its Derivatives

The investigation into the biological activities of this compound and its derivatives has unveiled their potential as modulators of various enzyme systems. These research endeavors are crucial in the preliminary stages of drug discovery, providing insights into the pharmacophoric features of the 5-nitrothiophene scaffold.

Cholinesterase Inhibition Studies (AChE, BuChE)

Cholinesterase inhibitors are critical in managing conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Research has extended to derivatives of 5-nitrothiophene to assess their potential in this area.

A study investigating a series of thiazole (B1198619) derivatives incorporating the 5-nitrothiophene moiety revealed their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). cumhuriyet.edu.tr The inhibitory activity of these compounds was evaluated using the Ellman's spectrophotometric method. At a concentration of 80 µg/mL, the synthesized derivatives demonstrated a range of inhibitory effects on both enzymes. cumhuriyet.edu.tr

The findings indicated that the percentage of inhibition against AChE was between 33.66% and 47.96%. cumhuriyet.edu.tr For BuChE, the inhibitory activity was more varied, ranging from 13.03% to 63.29%. cumhuriyet.edu.tr This suggests that while the 5-nitrothiophene-thiazole scaffold has potential as a cholinesterase inhibitor, the nature of the substitutions on the thiazole ring significantly influences the degree of inhibition and selectivity towards either AChE or BuChE. cumhuriyet.edu.tr

| Enzyme | Inhibition Range (%) at 80 µg/mL |

|---|---|

| Acetylcholinesterase (AChE) | 33.66 – 47.96 |

| Butyrylcholinesterase (BuChE) | 13.03 – 63.29 |

Data derived from a study on 5-nitrothiophene-thiazole derivatives. cumhuriyet.edu.tr

Similarly, research into resveratrol-thiophene hybrids has also demonstrated inhibitory activity against both AChE and BuChE, further highlighting the role of the thiophene ring in designing cholinesterase inhibitors. mdpi.com

Tyrosine-Protein Phosphatase Inhibition

Protein tyrosine phosphatases (PTPs) are a group of enzymes that play a crucial role in cellular signal transduction by removing phosphate (B84403) groups from tyrosine residues on proteins. nih.govnih.gov Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. nih.govnih.gov PTP inhibitors have been developed to target these enzymes for therapeutic intervention in diseases where PTP activity is altered. nih.gov

Despite the broad interest in PTP inhibitors, a direct investigation into the inhibitory activity of this compound against protein tyrosine phosphatases has not been reported in the reviewed literature. The current body of research primarily focuses on other biological targets for this specific compound and its close derivatives.

Modulation of Other Biological Targets

The 5-nitrothiophene scaffold has been explored for its inhibitory effects on other clinically relevant enzymes beyond cholinesterases.

One area of investigation involves its potential as an antifungal agent. A study on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives revealed that these compounds exhibit antifungal activity. nih.gov The proposed mechanism of action is the inhibition of enzymes involved in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov

Furthermore, the 5-nitrothiophene moiety has been incorporated into molecules targeting metabolic enzymes. In a study focused on developing inhibitors for 6-phosphogluconate dehydrogenase (6PGD), an important enzyme in the pentose (B10789219) phosphate pathway and a potential target for cancer therapy, a derivative of 5-nitrothiophene was synthesized. acs.orgacs.org Specifically, 2-bromo-5-nitrothiophene (B82342) was used as a starting material to create an amino derivative, which was then used to synthesize N-(1,3,4-thiadiazol-2-yl)amide derivatives. acs.org These final compounds were identified as uncompetitive inhibitors of 6PGD, indicating that the 5-nitrothiophene scaffold can be a valuable component in the design of novel enzyme inhibitors. acs.orgacs.org

Advanced Materials Science and Engineering Applications

Development of Organic Semiconductors and Electronic Materials

The core of 5-Nitrothiophene-2-carbonitrile's utility in electronic materials lies in its ability to be chemically modified to create a range of organic semiconductors. These materials are the foundation for next-generation flexible and transparent electronics.

The incorporation of the this compound moiety into larger molecular structures significantly influences their charge transport properties. The strong electron-withdrawing nature of this unit helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material. This is a critical factor for achieving efficient electron injection and transport in n-type organic semiconductors.

Researchers have synthesized various derivatives to study these effects. For instance, creating donor-acceptor copolymers where this compound acts as the acceptor unit can lead to materials with ambipolar charge transport, meaning they can conduct both positive charges (holes) and negative charges (electrons). The specific arrangement and interaction between the donor and acceptor units dictate the ultimate charge carrier mobility of the material.

Organic Thin-Film Transistors (OTFTs) are a key application for semiconductors derived from this compound. These transistors serve as the fundamental switching elements in electronic circuits. The performance of an OTFT is largely determined by the charge carrier mobility of the semiconductor layer.

While specific performance data for OTFTs based solely on this compound is not extensively reported, related structures provide insight. For example, copolymers incorporating electron-deficient units similar to this compound have been used to fabricate OTFTs. The general approach involves solution-processing techniques like spin-coating or inkjet printing to deposit a thin film of the organic semiconductor onto a substrate. The electron-deficient nature of the this compound unit is advantageous for creating n-type or ambipolar OTFTs, which are less common but essential for developing complementary logic circuits.

Optoelectronic Device Integration

The electronic properties of this compound derivatives also make them suitable for use in optoelectronic devices, which interact with light.

In the realm of organic photovoltaics (OPVs), materials must efficiently absorb light and separate charge. The this compound moiety can be incorporated into acceptor materials or as part of a donor-acceptor copolymer. Its electron-deficient character facilitates the dissociation of excitons (bound electron-hole pairs) at the donor-acceptor interface, a crucial step in generating a photocurrent. By tuning the molecular structure, the absorption spectrum of the resulting material can be matched to the solar spectrum to maximize light harvesting.

For Organic Light-Emitting Diodes (OLEDs), materials must be capable of efficiently recombining charges to produce light. While less common for this specific compound, derivatives could theoretically be engineered for use in OLEDs. By carefully designing the molecular structure to achieve a specific energy gap and high photoluminescence quantum yield, it is possible to create emitters for OLEDs. The this compound unit could be used to tune the emission color.

Polymer Chemistry and Functional Polymer Synthesis

The reactivity of the nitrile group and the potential for modification of the thiophene (B33073) ring allow for the incorporation of this compound into various polymer backbones. This leads to the synthesis of functional polymers with tailored electronic and optical properties. For instance, it can be copolymerized with electron-rich monomers to create donor-acceptor polymers. These polymers are the cornerstone of many of the applications discussed above, including OTFTs and OPVs. The polymerization method, such as Stille or Suzuki coupling, can be used to create well-defined polymer chains with controlled molecular weights and properties.

Sensor Technologies and Molecular Recognition Materials

The scientific literature currently lacks significant research detailing the application of this compound in the development of sensor technologies or molecular recognition materials. While the inherent electronic properties of the nitrothiophene moiety, characterized by the electron-withdrawing nitro group and the π-electron rich thiophene ring, suggest potential for its use in chemosensors, concrete examples and in-depth studies are not available in the public domain.

The fundamental components of this compound, including its molecular formula C₅H₂N₂O₂S, provide a basis for theoretical exploration. thermofisher.comuni.lunih.govchemicalbook.com The presence of nitrogen and sulfur atoms, along with the nitrile group, could theoretically serve as binding sites for specific analytes. The nitro group's electron-withdrawing nature can influence the electronic and optical properties of the molecule, a key aspect in the design of colorimetric or fluorescent sensors. However, without experimental data, any discussion on its role in sensor technology remains speculative.

Similarly, the application of this compound in molecular recognition is not documented in available research. Molecular recognition relies on highly specific non-covalent interactions between a host molecule and a guest analyte. While the structure of this compound possesses features that could potentially engage in such interactions—such as hydrogen bonding, π-π stacking, and dipole-dipole interactions—no studies have been published that demonstrate or investigate these capabilities for this specific compound.

Further research would be necessary to functionalize and incorporate this compound into sensor arrays or molecularly imprinted polymers to assess its practical utility in these advanced applications.

Conclusion and Prospective Research Directions

Summary of Key Academic Contributions and Discoveries

The primary academic contributions surrounding 5-Nitrothiophene-2-carbonitrile have centered on its role as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring both a nitro group and a cyano group on a thiophene (B33073) ring, has been pivotal in the development of a diverse array of more complex molecules. The reactivity of these functional groups allows for a range of chemical transformations. For instance, the nitro group can be reduced to an amino group, which dramatically alters the electronic properties of the thiophene ring and serves as a precursor for further derivatization. quinoline-thiophene.com The nitrile group can undergo hydrolysis to form a carboxylic acid or participate in nucleophilic addition reactions. quinoline-thiophene.com

These reactive sites have been exploited in the synthesis of various heterocyclic systems and have laid the groundwork for its application in several scientific domains. In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. The broader class of nitrothiophenes has demonstrated antibacterial and antitubercular properties, suggesting the potential for developing novel therapeutic agents. In the realm of materials science, the electronic characteristics of the thiophene core have led to its use in creating functional materials with specific optical and electronic properties. quinoline-thiophene.com Furthermore, its utility extends to the synthesis of specialized dyes. quinoline-thiophene.com

Identification of Unexplored Research Frontiers

Despite its established role as a synthetic building block, several research frontiers for this compound remain largely unexplored. A significant gap exists in the comprehensive evaluation of its own intrinsic biological activity. While its derivatives have been studied, a thorough investigation into the specific pharmacological profile of the parent compound is lacking.

Future research could focus on the following areas:

In-depth Biological Screening: A systematic evaluation of this compound against a wide range of biological targets, including various microbial strains, cancer cell lines, and specific enzymes, could unveil novel therapeutic applications.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies are crucial to understand how the compound exerts its effects at a molecular level.

Development of Novel Catalytic Systems: While synthetic routes exist, the development of more sustainable and efficient catalytic methods for the synthesis of this compound and its derivatives would be a valuable contribution. futuremarketinsights.com This could include the exploration of biocatalysis or green chemistry approaches. futuremarketinsights.com

Advanced Materials Applications: The potential of this compound in advanced materials, such as organic semiconductors, nonlinear optical materials, and sensors, is an area ripe for investigation. The interplay between the nitro and cyano groups on the thiophene ring could lead to unique and desirable material properties.

Interdisciplinary Collaborations for Future Advancements

The future advancement of research on this compound will be significantly enhanced through interdisciplinary collaborations. The complex nature of its potential applications necessitates a synergistic approach, bringing together expertise from various scientific fields.

Key collaborative opportunities include:

Chemistry and Biology: Organic chemists can synthesize novel derivatives of this compound, which can then be evaluated by biologists and pharmacologists for their therapeutic potential. This collaboration is essential for a robust drug discovery pipeline.

Materials Science and Engineering: Chemists can design and synthesize new polymers and materials incorporating the this compound scaffold. Materials scientists and engineers can then characterize the physical and electronic properties of these materials and explore their integration into devices such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and chemical sensors.

Computational Chemistry and Experimental Science: Computational chemists can perform theoretical studies to predict the properties and reactivity of new derivatives, guiding experimental efforts and saving valuable resources. This synergy can accelerate the discovery of compounds with desired characteristics.

Agricultural Science and Chemistry: The potential for developing new agrochemicals from this compound warrants collaboration between chemists and agricultural scientists to design and test new, effective, and environmentally benign pesticides or herbicides. quinoline-thiophene.com

Translational Research Opportunities

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. For this compound, several translational opportunities can be envisioned.

The most immediate opportunity lies in its continued use as a key intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). futuremarketinsights.com The development of more cost-effective and scalable synthetic routes would directly impact the production of these drugs.

Furthermore, should in-depth biological screening reveal significant and specific bioactivity, there would be a clear path toward preclinical and clinical development. This would involve collaboration with pharmaceutical companies to move the compound through the rigorous process of drug development.

In the materials science sector, the discovery of novel materials with unique properties based on this compound could lead to the development of new technologies. For example, if a derivative exhibits superior performance as an organic semiconductor, it could be patented and licensed to electronics companies for use in next-generation displays or circuits. The market for thiophene-based materials is expected to grow, indicating a favorable environment for such innovations. futuremarketinsights.com

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Nitrothiophene-2-carbonitrile?

The synthesis typically involves nitration and cyanation steps. Critical factors include:

- Temperature control : Nitration of thiophene derivatives is exothermic; maintaining temperatures below 50°C prevents side reactions like ring oxidation .

- Reagent stoichiometry : Excess nitric acid or sulfuric acid can lead to over-nitration or decomposition. A molar ratio of 1:1.2 (thiophene derivative:nitrating agent) is recommended .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity (>95%) product, confirmed via melting point (42–46°C) and HPLC .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : The -NMR spectrum should show a singlet for the aromatic proton (δ ~7.8 ppm) and absence of peaks for impurities like unreacted starting materials. -NMR confirms the nitrile (C≡N) peak at ~115 ppm and nitro group (NO) at ~150 ppm .

- IR : Strong absorptions at ~2240 cm (C≡N stretch) and ~1530/1350 cm (asymmetric/symmetric NO stretches) are diagnostic .

- Mass spectrometry : The molecular ion peak at m/z 154.15 ([M]) confirms the molecular formula CHNOS .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

- Electrophilicity : The nitro and nitrile groups create a high electron-deficient aromatic system, with computed electrophilicity index (ω) > 3.5 eV, explaining its reactivity in nucleophilic substitutions .

- Frontier molecular orbitals : The LUMO is localized on the nitro group, indicating preferential sites for electron transfer in redox reactions .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize the charge-separated transition states, as shown by COSMO-RS simulations .

Q. What strategies resolve contradictions in reaction yield data for this compound derivatives?

Conflicting yields may arise from:

- Side reactions : Nitro group reduction under catalytic hydrogenation conditions can produce 5-aminothiophene derivatives, skewing yields. Use inert atmospheres and monitor reaction progress via TLC .

- Analytical variability : Calibrate HPLC/GC instruments with certified reference standards to ensure consistency .

- Statistical rigor : Apply ANOVA to compare batch-to-batch variability; outliers >2σ should be reinvestigated .

Q. How does substituent positioning affect the reactivity of this compound in cross-coupling reactions?

- Steric effects : The nitro group at position 5 directs electrophilic attacks to position 3 (meta to nitrile), as shown in Suzuki-Miyaura coupling studies with aryl boronic acids .

- Electronic effects : Electron-withdrawing groups (e.g., –CN) deactivate the ring, requiring Pd(OAc)/XPhos catalysts for efficient coupling (yields >70%) .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular weight | 154.15 g/mol | |

| Melting point | 42–46°C | |

| λ (UV) | 278 nm (in acetonitrile) | |

| LogP (octanol/water) | 1.85 (predicted) |

Table 2. Common Synthetic Routes and Yields

| Route | Conditions | Yield (%) |

|---|---|---|

| Direct nitration | HNO/HSO, 40°C | 65–70 |

| Cyanation of 2-bromo-5-nitrothiophene | CuCN, DMF, 120°C | 80–85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.